10-Undecenyltrichlorosilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

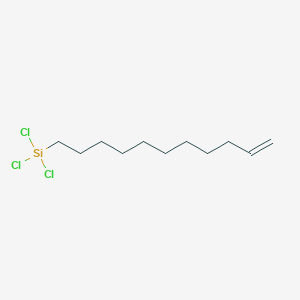

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trichloro(undec-10-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2H,1,3-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFLNZJAHAUGLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402583 | |

| Record name | 10-UNDECENYLTRICHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17963-29-0 | |

| Record name | 10-UNDECENYLTRICHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Undecenyltrichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 10-Undecenyltrichlorosilane: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 10-undecenyltrichlorosilane, a versatile organosilane compound. It details experimental protocols for its synthesis and application in surface modification, and explores its potential uses in biomedical research and drug development.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor. Its bifunctional nature, possessing a terminal alkene group and a reactive trichlorosilyl group, makes it a valuable reagent for creating self-assembled monolayers (SAMs) and functionalizing surfaces.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 17963-29-0 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₁H₂₁Cl₃Si | [1][2][3][4] |

| Molecular Weight | 287.73 g/mol | [1][2][3] |

| Appearance | Transparent liquid | [1] |

| Boiling Point | 100-102 °C at 0.8 mmHg; 285.6 °C at 760 mmHg | [1][4][6] |

| Density | 1.04 g/cm³ | [1][6] |

| Refractive Index | 1.4605 | [6] |

| Flash Point | 105 °C; 139.1 °C | [1][4][6] |

| Solubility | Reacts with protic solvents (e.g., water, alcohols) | [6] |

Reactivity and Handling

The trichlorosilyl group of this compound is highly reactive, particularly towards nucleophiles such as water. This reactivity is central to its utility in surface modification but also necessitates careful handling procedures.

Hydrolysis and Siloxane Bond Formation

In the presence of water or moisture, this compound rapidly hydrolyzes to form silanols (Si-OH), releasing hydrochloric acid (HCl) as a byproduct. These silanols are unstable and readily condense with each other or with hydroxyl groups on a substrate surface to form stable siloxane (Si-O-Si) bonds. This process is the basis for the formation of self-assembled monolayers.

Safe Handling and Storage

Due to its reactivity and the release of corrosive HCl upon contact with moisture, this compound must be handled with appropriate safety precautions.

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[7]

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent degradation.

-

Spills: Spills should be neutralized with a suitable agent like sodium bicarbonate before cleanup. Water should not be used to extinguish fires involving chlorosilanes due to the violent reaction and release of HCl gas.[8]

Experimental Protocols

The following sections provide generalized protocols for the synthesis of this compound and its use in surface modification. These should be adapted based on specific experimental requirements and safety considerations.

Synthesis via Hydrosilylation (Illustrative)

A common method for synthesizing alkyltrichlorosilanes is the hydrosilylation of a terminal alkene with trichlorosilane, often catalyzed by a platinum complex.

Materials:

-

10-Undecene

-

Trichlorosilane

-

Platinum catalyst (e.g., Speier's catalyst, Karstedt's catalyst)

-

Anhydrous, inert solvent (e.g., toluene, hexane)

Procedure:

-

Under an inert atmosphere, dissolve 10-undecene in the anhydrous solvent in a reaction vessel equipped with a reflux condenser and a dropping funnel.

-

Add the platinum catalyst to the solution.

-

Slowly add trichlorosilane to the reaction mixture via the dropping funnel. The reaction may be exothermic.

-

After the addition is complete, heat the mixture to reflux and monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The crude product is then purified by vacuum distillation to remove the solvent and any unreacted starting materials.[9]

Surface Modification Protocol for Self-Assembled Monolayer (SAM) Formation

This protocol describes the formation of a this compound SAM on a hydroxylated surface (e.g., silicon wafer, glass).

Materials:

-

Substrate with hydroxyl groups (e.g., silicon wafer, glass slide)

-

This compound

-

Anhydrous toluene or hexane

-

Cleaning agents (e.g., Piranha solution, RCA-1)

-

Deionized water

-

Ethanol

Procedure:

-

Substrate Preparation: Thoroughly clean the substrate to remove organic contaminants and create a hydroxylated surface. This can be achieved using methods such as Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or oxygen plasma treatment. Rinse the substrate extensively with deionized water and dry it under a stream of nitrogen.

-

Silanization: Prepare a dilute solution (typically 1-5 mM) of this compound in an anhydrous solvent like toluene or hexane in a glovebox or under an inert atmosphere. Immerse the cleaned and dried substrate in this solution for a period ranging from 1 to 24 hours.

-

Rinsing: After the desired immersion time, remove the substrate from the silanization solution and rinse it thoroughly with the anhydrous solvent to remove any physisorbed molecules. A subsequent rinse with ethanol can also be performed.

-

Curing: To promote the formation of a stable, cross-linked monolayer, the coated substrate is typically cured by baking in an oven at around 120 °C for about an hour.

-

Characterization: The quality of the SAM can be assessed using various surface analysis techniques, including contact angle goniometry (to determine hydrophobicity), atomic force microscopy (AFM) to visualize the surface morphology, and X-ray photoelectron spectroscopy (XPS) to confirm the chemical composition.[3]

Applications in Drug Development and Biomedical Research

The ability of this compound to form stable, functionalizable monolayers makes it a candidate for various applications in the biomedical field. The terminal alkene group serves as a versatile handle for further chemical modifications.

Table 2: Potential Biomedical Applications of this compound

| Application Area | Description |

| Biomedical Device Coatings | Creation of hydrophobic or functionalized surfaces on implants to improve biocompatibility, reduce biofouling, and control protein adsorption.[10][11] |

| Drug Delivery Systems | Surface modification of nanoparticles (e.g., silica, gold) to create a platform for conjugating drugs, targeting ligands, or polymers for controlled release.[2][5] |

| Biosensors | Immobilization of biomolecules (e.g., enzymes, antibodies) onto sensor surfaces for the detection of specific analytes. |

| Microfluidics | Modification of microchannel surfaces to control fluid flow and prevent non-specific binding of biomolecules. |

Functionalization for Targeted Drug Delivery

The terminal double bond of a this compound-modified surface can be further functionalized using a variety of chemical reactions, such as thiol-ene "click" chemistry, to attach targeting moieties or drug molecules.

References

- 1. 10-UNDECEN-1-OL(112-43-6) 1H NMR spectrum [chemicalbook.com]

- 2. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Surface-functionalized nanoparticles for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cris.biu.ac.il [cris.biu.ac.il]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Advances in the superhydrophilicity-modified titanium surfaces with antibacterial and pro-osteogenesis properties: A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of 10-Undecenyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 10-undecenyltrichlorosilane, a valuable bifunctional molecule for surface modification and further chemical transformations. The primary synthetic route, hydrosilylation of 10-undecene with trichlorosilane, is detailed, along with a rigorous purification protocol utilizing fractional distillation. This document is intended to equip researchers with the necessary information to produce high-purity this compound for a variety of applications.

Physicochemical Properties and Safety Information

This compound is a colorless liquid that is highly reactive with moisture.[1] Proper handling in an inert, dry atmosphere is crucial.

| Property | Value | Source |

| Molecular Formula | C11H21Cl3Si | [2][3] |

| Molecular Weight | 287.74 g/mol | [2] |

| Boiling Point | 100-102 °C at 0.8 mmHg | [1][2] |

| Density | 1.04 g/cm³ | [1][2] |

| Refractive Index | 1.4605 | [1] |

| Flash Point | 105 °C | [1] |

| CAS Number | 17963-29-0 | [3] |

| Purity (typical) | >95% | [2] |

Synthesis of this compound via Hydrosilylation

The synthesis of this compound is most commonly achieved through the hydrosilylation of 10-undecene with trichlorosilane. This reaction involves the addition of the silicon-hydride (Si-H) bond across the carbon-carbon double bond of the alkene. The reaction is typically catalyzed by a platinum-based catalyst, with Karstedt's catalyst being a highly effective and widely used option.[4]

Reaction Scheme

Caption: Hydrosilylation of 10-undecene with trichlorosilane.

Experimental Protocol: Synthesis

Materials:

-

10-Undecene (purified, anhydrous)

-

Trichlorosilane (distilled)

-

Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex in xylene, ~2% Pt)[5]

-

Anhydrous toluene (or other suitable inert solvent)

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line equipment or a glovebox

Procedure:

-

Reaction Setup: All glassware must be rigorously dried in an oven and cooled under a stream of inert gas to exclude moisture. Assemble a Schlenk flask equipped with a magnetic stir bar, a condenser, and an addition funnel, all under a positive pressure of inert gas.

-

Charging the Reactor: To the Schlenk flask, add 10-undecene and anhydrous toluene.

-

Reagent Addition: Charge the addition funnel with trichlorosilane.

-

Catalyst Introduction: Add Karstedt's catalyst to the stirred solution of 10-undecene in toluene. A typical catalyst loading is in the range of 10-100 ppm of platinum relative to the alkene.[6]

-

Reaction Initiation: Slowly add the trichlorosilane from the addition funnel to the reaction mixture. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.

-

Reaction Conditions: The reaction can be run at temperatures ranging from room temperature to elevated temperatures (e.g., 60-80 °C), depending on the desired reaction rate.[7] Monitor the reaction progress by Gas Chromatography (GC) or ¹H NMR spectroscopy by observing the disappearance of the vinyl protons of 10-undecene.

-

Reaction Work-up (Initial): Once the reaction is complete, any excess volatile reactants and the solvent can be removed by distillation at atmospheric pressure.

Purification of this compound by Fractional Distillation

Due to the reactive nature of the trichlorosilyl group, purification is a critical step to obtain high-purity this compound. Fractional distillation under reduced pressure is the method of choice to separate the desired product from any unreacted starting materials, catalyst residues, and potential side-products.

Experimental Protocol: Purification

Apparatus:

-

A fractional distillation apparatus, including a round-bottom flask, a Vigreux column (or a column packed with structured packing to increase theoretical plates), a distillation head with a condenser, a receiver flask, and a vacuum pump with a cold trap.

-

Heating mantle and a magnetic stirrer.

-

Manometer to monitor the pressure.

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus, ensuring all joints are well-sealed with appropriate vacuum grease. The entire system should be under an inert atmosphere before applying vacuum.

-

Transfer of Crude Product: Transfer the crude this compound to the distillation flask.

-

Initiation of Distillation: Begin stirring and gradually heat the distillation flask while slowly reducing the pressure.

-

Fraction Collection:

-

Forerun: Collect any low-boiling impurities, such as residual solvent and unreacted trichlorosilane, in the initial fraction.

-

Main Fraction: As the temperature of the vapor at the distillation head stabilizes at the boiling point of this compound at the given pressure (e.g., 100-102 °C at 0.8 mmHg), switch to a clean receiver flask to collect the pure product.[1][2]

-

Residue: Discontinue the distillation before the distillation flask goes to dryness to avoid the concentration of non-volatile impurities and potential decomposition. The residue will contain the catalyst and any high-boiling side-products.

-

-

Product Handling and Storage: The purified this compound should be collected and stored under an inert atmosphere in a tightly sealed container to prevent hydrolysis.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the terminal vinyl protons of the starting material will be absent. New signals for the alkyl chain adjacent to the silicon atom will be present. |

| ²⁹Si NMR | A characteristic signal for the trichlorosilyl group will be observed in the expected chemical shift region.[8][9] |

| Gas Chromatography (GC) | A single major peak corresponding to the product, indicating high purity. |

| FT-IR Spectroscopy | Disappearance of the C=C stretching vibration from the starting alkene and the appearance of Si-Cl stretching vibrations. |

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification of this compound.

References

- 1. This compound CAS#: 17963-29-0 [m.chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | C11H21Cl3Si | CID 4376768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry | MDPI [mdpi.com]

- 6. Karstedt catalysts | Johnson Matthey [matthey.com]

- 7. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 9. researchgate.net [researchgate.net]

A Technical Guide to 10-Undecenyltrichlorosilane (CAS: 17963-29-0) for Advanced Surface Functionalization

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 10-undecenyltrichlorosilane, a bifunctional organosilane crucial for creating covalently bound, functional surfaces on a variety of substrates. Its unique structure, featuring a reactive trichlorosilyl headgroup and a terminal alkene tail, makes it an essential tool for applications ranging from biosensors and microelectronics to advanced drug delivery platforms.

Core Properties and Specifications

This compound, with the IUPAC name trichloro(undec-10-enyl)silane, is a colorless, transparent liquid. Its key physical and chemical properties are summarized below. This data is essential for handling, storage, and application of the compound.

| Property | Value | Citation(s) |

| CAS Number | 17963-29-0 | [1][2] |

| Molecular Formula | C₁₁H₂₁Cl₃Si | [1][2] |

| Molecular Weight | 287.74 g/mol | [1][3] |

| Density | 1.04 g/cm³ | [1][3] |

| Boiling Point | 100-102 °C at 0.8 mmHg | [1] |

| Flash Point | 105 °C | [1] |

| Appearance | Transparent Liquid | [1][3] |

| Synonyms | Trichloro-10-undecenylsilane, Silane,trichloro-10-undecen-1-yl | [1][4] |

Chemical Reactivity and Mechanism of Surface Attachment

The utility of this compound lies in its ability to form robust, self-assembled monolayers (SAMs) on hydroxylated surfaces, such as native silicon oxide (SiO₂), glass, quartz, and other metal oxides.[5] The attachment process is a two-stage hydrolysis and condensation reaction.

-

Hydrolysis: The trichlorosilyl headgroup (-SiCl₃) rapidly reacts with trace amounts of water present on the substrate surface or in the solvent to form reactive silanol intermediates (-Si(OH)₃).[5]

-

Condensation: These silanols then covalently bond with the hydroxyl groups (-OH) on the substrate, releasing water and forming a stable siloxane bond (Si-O-Substrate).[5] Adjacent silane molecules can also cross-link with each other through Si-O-Si bonds, creating a densely packed, stable monolayer.

This reaction covalently immobilizes the molecule, orienting the undecenyl (C₁₁) alkyl chain away from the surface and exposing the terminal alkene group for subsequent chemical modification.

Experimental Protocol: Formation of a Self-Assembled Monolayer

This protocol outlines a standard procedure for forming a this compound SAM on a silicon substrate with a native oxide layer. The control of water is critical; anhydrous conditions are necessary to prevent premature polymerization in solution, yet a hydrated surface is required for the reaction to proceed.[2]

Materials:

-

Silicon wafers or other hydroxylated substrates

-

This compound (CAS 17963-29-0)

-

Anhydrous toluene or hexane (solvent)

-

Sulfuric acid (H₂SO₄)

-

Hydrogen peroxide (H₂O₂, 30%)

-

High-purity nitrogen or argon gas

-

Ethanol and deionized water for rinsing

Procedure:

-

Substrate Cleaning and Hydroxylation:

-

Submerge the silicon substrate in a "Piranha" solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 15-30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

This step removes organic residues and creates a uniformly hydroxylated surface.

-

Rinse the substrate copiously with deionized water, followed by ethanol.

-

Dry the substrate under a stream of nitrogen or argon gas and use immediately.

-

-

Silanization Solution Preparation:

-

Work in a low-humidity environment or a glove box.

-

Prepare a dilute solution (e.g., 1-5 mM) of this compound in an anhydrous solvent like toluene.

-

-

SAM Deposition:

-

Immerse the clean, dry substrate into the silanization solution.

-

Allow the reaction to proceed for 2-24 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.[2]

-

-

Post-Deposition Rinsing and Curing:

-

Remove the substrate from the solution and rinse thoroughly with the anhydrous solvent (toluene) to remove any physisorbed molecules.

-

Perform a final rinse with ethanol.

-

Dry the coated substrate under a stream of nitrogen gas.

-

To complete the cross-linking of the monolayer, bake the substrate at 110-120 °C for 30-60 minutes.

-

Applications in Research and Drug Development

The true power of this compound SAMs lies in the versatility of the terminal alkene group, which serves as a handle for a vast array of secondary chemical modifications. This enables the covalent attachment of biomolecules and other functional moieties, making it invaluable in several fields.

-

Biosensor Development: The alkene can be functionalized to immobilize proteins, DNA aptamers, or antibodies for the specific detection of target analytes.[6][7] For example, the alkene can be converted to a carboxylic acid or an amine, which can then be used in standard EDC/NHS coupling chemistry to attach bioreceptors.[1]

-

Drug Delivery Platforms: Surfaces can be modified to control cellular adhesion or to covalently link drug molecules for controlled release studies. The alkene group is a key entry point for "click chemistry" reactions, such as thiol-ene reactions or azide-alkyne cycloadditions (after conversion of the alkene), which are highly efficient and biocompatible.[4]

-

Controlling Protein Adsorption: By creating mixed monolayers with other silanes (e.g., polyethylene glycol (PEG)-terminated silanes), it is possible to create surfaces that resist non-specific protein adsorption while allowing specific binding to patterned areas.[3][8] This is critical for creating high-signal, low-noise diagnostic devices.

Safety and Handling

This compound is a corrosive substance that causes severe skin burns and eye damage.[4] It is highly reactive with moisture and water, releasing hydrogen chloride (HCl) gas upon contact.[4]

-

Handling: Always handle in a fume hood while wearing appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area away from moisture.

-

Fire: While it has a high flash point, irritating fumes of hydrogen chloride may be generated if exposed to open flame.[4] Use appropriate fire extinguishers for chemical fires.

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. Mixed self-assembled monolayers (SAMs) consisting of methoxy-tri(ethylene glycol)-terminated and alkyl-terminated dimethylchlorosilanes control the non-specific adsorption of proteins at oxidic surfaces [publica.fraunhofer.de]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. New functionalizable alkyltrichlorosilane surface modifiers for biosensor and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Stork: Mixed self-assembled monolayers (SAMs) consisting of methoxy-tri(ethylene glycol)-terminated and alkyl-terminated dimethylchlorosilanes control the non-specific adsorption of proteins at oxidic surfaces [storkapp.me]

An In-depth Technical Guide on the Hydrolytic Sensitivity of Undecenyltrichlorosilane in Protic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Undecenyltrichlorosilane (UTS) is a bifunctional molecule of significant interest in the fields of materials science and drug development. Its terminal undecenyl group allows for further chemical modifications, while the trichlorosilyl group enables covalent attachment to a variety of substrates through the formation of stable siloxane bonds. This process is initiated by the hydrolysis of the Si-Cl bonds in the presence of protic solvents, such as water or alcohols. The hydrolytic sensitivity of UTS is a critical parameter that dictates the kinetics of self-assembled monolayer (SAM) formation, surface functionalization, and the overall quality of the resulting material. This guide provides a comprehensive overview of the hydrolytic behavior of undecenyltrichlorosilane in protic solvents, including the underlying reaction mechanisms, key influencing factors, and detailed experimental protocols for monitoring its transformation.

Introduction

Organosilanes, particularly trichlorosilanes, are widely used for surface modification due to their ability to form dense, well-ordered self-assembled monolayers on hydroxylated surfaces. Undecenyltrichlorosilane, with its long alkyl chain terminating in a reactive double bond, offers a versatile platform for creating functional surfaces. Applications range from the development of biocompatible coatings and drug delivery systems to the fabrication of advanced electronic devices.

The journey from a solution of undecenyltrichlorosilane to a functionalized surface is governed by its interaction with protic solvents. The hydrolysis of the trichlorosilyl headgroup is the initial and often rate-determining step. This reaction is highly sensitive to the presence of water and other protic species, and its control is paramount for achieving reproducible and high-quality surface modifications. This technical guide will delve into the specifics of this hydrolytic sensitivity, providing the necessary knowledge for researchers to effectively utilize undecenyltrichlorosilane in their work.

Hydrolysis and Condensation of Undecenyltrichlorosilane

The transformation of undecenyltrichlorosilane in the presence of protic solvents proceeds through a two-step mechanism: hydrolysis followed by condensation.

3.1 Hydrolysis

In the presence of water, the three chloro groups of the trichlorosilyl headgroup are sequentially replaced by hydroxyl groups, forming undecenylsilanetriol and releasing hydrochloric acid (HCl) as a byproduct. This reaction is typically rapid.

Reaction: CH₂=CH(CH₂)₉SiCl₃ + 3H₂O → CH₂=CH(CH₂)₉Si(OH)₃ + 3HCl

The hydrolysis can be catalyzed by both acids and bases. The HCl generated during the reaction can autocatalyze the process.

3.2 Condensation

The newly formed, highly reactive silanol groups readily undergo condensation reactions with other silanols or with hydroxyl groups on a substrate surface. This results in the formation of stable siloxane (Si-O-Si) bonds, leading to the creation of a polysiloxane network or a covalent bond to the surface.

Reactions:

-

Self-condensation: 2 x CH₂=CH(CH₂)₉Si(OH)₃ → (HO)₂(CH₂)₉CH=CH₂Si-O-Si(OH)₂(CH₂)₉CH=CH₂ + H₂O

-

Surface Reaction: CH₂=CH(CH₂)₉Si(OH)₃ + HO-Substrate → CH₂=CH(CH₂)₉Si(OH)₂-O-Substrate + H₂O

The interplay between hydrolysis and condensation rates is crucial in determining the structure and quality of the resulting film.

Below is a diagram illustrating the hydrolysis and condensation pathway of undecenyltrichlorosilane.

Quantitative Data on Hydrolysis

While specific kinetic data for the hydrolysis of undecenyltrichlorosilane is not extensively tabulated in publicly available literature, the behavior of analogous organotrichlorosilanes provides valuable insights. The hydrolysis of trichlorosilanes is generally very fast, often occurring on the order of seconds to minutes upon exposure to moisture.

The rate of hydrolysis is influenced by several factors:

-

Water Concentration: Higher water concentrations lead to faster hydrolysis. In non-polar organic solvents, trace amounts of water are often sufficient to initiate the reaction. The amount of water required for the complete hydrolysis of a trichlorosilane is three times the molar amount of the silane.[1]

-

Solvent Polarity: Protic solvents like alcohols can participate in the reaction through alcoholysis, forming alkoxy- and hydroxysilanes. The polarity of the solvent also affects the solubility of the reactants and intermediates.

-

pH (Catalyst): The hydrolysis is catalyzed by both acid and base. The HCl generated during the hydrolysis of trichlorosilanes creates an acidic environment that accelerates the reaction.

-

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.

-

Steric Hindrance: The long undecenyl chain may exert some steric hindrance on the silicon center, but the reactivity of the Si-Cl bonds generally dominates.

The following table summarizes the expected qualitative effects of these parameters on the hydrolysis rate of undecenyltrichlorosilane, based on studies of similar compounds.

| Parameter | Effect on Hydrolysis Rate | Rationale |

| Water Concentration | Increases | Water is a primary reactant in the hydrolysis process. |

| Protic Solvent (e.g., Ethanol) | Increases | Alcohols can act as a source of protons and participate in solvolysis. |

| Acidic pH | Increases | The reaction is acid-catalyzed. |

| Basic pH | Increases | The reaction is also base-catalyzed. |

| Temperature | Increases | Provides the necessary activation energy for the reaction. |

| Aprotic, Non-polar Solvent | Decreases | Limits the availability of protic species for reaction. |

Experimental Protocols for Monitoring Hydrolysis

The rapid nature of undecenyltrichlorosilane hydrolysis requires in-situ analytical techniques to monitor the reaction progress effectively. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the most common methods employed.

5.1 Monitoring Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁹Si NMR is a powerful tool for directly observing the changes in the silicon environment during hydrolysis and condensation.

5.1.1 Detailed Experimental Protocol

-

Sample Preparation:

-

All glassware must be rigorously dried to remove any adsorbed water.

-

Prepare a stock solution of undecenyltrichlorosilane in a dry, deuterated aprotic solvent (e.g., CDCl₃ or toluene-d₈). A typical concentration is 10-50 mM.

-

Prepare a solution of the protic solvent (e.g., H₂O or D₂O in a deuterated alcohol like ethanol-d₆) in the same deuterated solvent. The concentration of the protic solvent should be controlled to achieve the desired molar ratio relative to the silane.

-

-

NMR Experiment Setup:

-

Use a high-resolution NMR spectrometer, preferably 400 MHz or higher, equipped with a broadband probe tuneable to the ²⁹Si frequency.

-

Set the spectrometer to acquire ²⁹Si NMR spectra. Due to the low natural abundance and negative gyromagnetic ratio of ²⁹Si, a significant number of scans will be required to obtain a good signal-to-noise ratio.

-

Inverse-gated decoupling is often used to suppress the negative Nuclear Overhauser Effect (NOE) and obtain quantitative spectra.

-

-

Reaction Initiation and Monitoring:

-

Cool the NMR tube containing the undecenyltrichlorosilane solution to a low temperature (e.g., -40 °C) in the NMR spectrometer to slow down the initial reaction.

-

Inject the chilled protic solvent solution into the NMR tube.

-

Immediately start acquiring a time-course series of ²⁹Si NMR spectra. The time interval between spectra will depend on the reaction rate but can range from minutes to hours.

-

-

Data Analysis:

-

The ²⁹Si chemical shift of undecenyltrichlorosilane will be distinct from the chemical shifts of the hydrolyzed intermediates (undecenylchlorosilanols) and the final silanetriol.

-

Integrate the peaks corresponding to the starting material and the various hydrolyzed species in each spectrum.

-

Plot the concentration of each species as a function of time to determine the reaction kinetics.

-

5.2 Monitoring Hydrolysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy, particularly in Attenuated Total Reflectance (ATR) mode, is another effective technique for monitoring the hydrolysis of undecenyltrichlorosilane.

5.2.1 Detailed Experimental Protocol

-

Sample Preparation:

-

Ensure the ATR crystal is clean and dry.

-

Prepare a solution of undecenyltrichlorosilane in a suitable solvent (e.g., anhydrous hexane or toluene).

-

-

FTIR Experiment Setup:

-

Set up the FTIR spectrometer for ATR measurements.

-

Record a background spectrum of the clean ATR crystal.

-

-

Reaction Initiation and Monitoring:

-

Apply a thin film of the undecenyltrichlorosilane solution to the ATR crystal and allow the solvent to evaporate.

-

Introduce a controlled amount of the protic solvent (e.g., by exposing the film to a humid atmosphere or adding a microdroplet of water/alcohol).

-

Immediately begin acquiring a time-series of FTIR spectra.

-

-

Data Analysis:

-

Monitor the disappearance of the Si-Cl stretching band (typically around 600-500 cm⁻¹).

-

Observe the appearance of a broad O-H stretching band from the silanol groups (around 3700-3200 cm⁻¹).

-

Track the formation of Si-O-Si bonds from condensation, which appear as a broad band around 1100-1000 cm⁻¹.

-

By analyzing the changes in the integrated peak areas over time, the kinetics of the hydrolysis and condensation reactions can be determined.

-

The following diagram illustrates a typical experimental workflow for studying the hydrolysis of undecenyltrichlorosilane.

Implications for Researchers and Drug Development Professionals

A thorough understanding of the hydrolytic sensitivity of undecenyltrichlorosilane is crucial for its successful application in research and drug development.

-

Reproducibility: Controlling the hydrolysis conditions, particularly the water content in solvents, is essential for achieving reproducible surface modifications.

-

Quality of Self-Assembled Monolayers: The rate of hydrolysis relative to the rate of surface adsorption and condensation influences the order and defect density of the resulting SAM. Rapid hydrolysis in solution can lead to the formation of polysiloxane aggregates that deposit on the surface, resulting in a disordered film.[1]

-

Surface Functionalization: For applications requiring subsequent chemical modification of the terminal alkene, a well-formed, dense monolayer is critical. Incomplete or poorly formed monolayers can lead to inconsistent surface chemistry.

-

Drug Delivery: When used in the formulation of drug delivery systems, the hydrolytic stability of the silane linkage can influence the release kinetics of the encapsulated drug.

Conclusion

Undecenyltrichlorosilane is a highly reactive molecule whose utility is intrinsically linked to its sensitivity to protic solvents. The hydrolysis of its trichlorosilyl group is a rapid process that initiates the formation of stable siloxane bonds, which are the foundation of its use in surface modification. By understanding the mechanisms of hydrolysis and condensation and by employing rigorous experimental techniques to control and monitor these reactions, researchers can harness the full potential of this versatile molecule. The information and protocols provided in this guide serve as a foundational resource for scientists and professionals seeking to utilize undecenyltrichlorosilane in their research and development endeavors, ultimately enabling the creation of advanced materials and innovative therapeutic solutions.

References

self-assembled monolayer (SAM) formation with 10-undecenyltrichlorosilane

An In-Depth Technical Guide to the Formation of Self-Assembled Monolayers (SAMs) with 10-Undecenyltrichlorosilane

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form a single-molecule-thick layer on a solid substrate.[1][2] They are a cornerstone of surface science and nanotechnology, providing a versatile method for precisely tailoring the chemical and physical properties of interfaces. Among the various molecules used for SAM formation, organosilanes are particularly effective for modifying hydroxylated surfaces like silicon dioxide (native oxide on silicon wafers), glass, quartz, and other metal oxides.[3][4]

This guide focuses on this compound (C₁₁H₂₁Cl₃Si), a bifunctional molecule featuring a trichlorosilyl headgroup for covalent attachment to the substrate and a terminal alkene (vinyl) group.[5][6] This terminal vinyl group serves as a versatile chemical handle, enabling subsequent surface functionalization reactions, such as thiol-ene "click" chemistry or hydrosilylation. This makes this compound an invaluable tool for researchers in materials science and drug development for applications including biosensor fabrication, controlled protein adsorption, and creating patterned surfaces.

Mechanism of SAM Formation

The formation of a stable silane-based SAM is a two-step process involving hydrolysis and condensation. The trichlorosilyl headgroup is highly reactive towards trace amounts of water.[7]

-

Hydrolysis: The process begins with the rapid hydrolysis of the silicon-chloride bonds in the presence of water to form a reactive silanetriol intermediate (R-Si(OH)₃). This water can be present as a thin layer on the substrate surface or as trace amounts in the deposition solvent.[8][9]

-

Condensation: The newly formed silanol groups then condense in two ways:

-

Surface Binding: They react with the hydroxyl groups (-OH) on the substrate surface to form stable, covalent siloxane bonds (Si-O-Substrate).[1][3]

-

Cross-linking: They react with neighboring silanetriol molecules to form a cross-linked polysiloxane network (Si-O-Si) parallel to the substrate. This intermolecular cross-linking enhances the thermal and chemical stability of the monolayer.[1][10]

-

The long undecenyl alkyl chains align and pack together due to van der Waals interactions, contributing to the overall order and density of the monolayer.[2]

Caption: Mechanism of this compound SAM formation.

Experimental Protocol: SAM Formation

This section provides a detailed protocol for forming a this compound SAM on a silicon wafer with a native oxide layer. This protocol can be adapted for other hydroxylated substrates like glass.

Materials and Reagents

-

Substrates (e.g., Silicon wafers, glass slides)

-

This compound (CAS: 17963-29-0)

-

Anhydrous solvent (e.g., Toluene or Hexane)

-

Detergent solution (e.g., 2% Hellmanex III)

-

Acetone (ACS grade or higher)

-

Methanol or Ethanol (ACS grade or higher)

-

Deionized (DI) water (18.2 MΩ·cm)

-

High-purity nitrogen or argon gas

Substrate Cleaning and Activation (Aqueous Method)

Proper substrate cleaning is critical for forming a high-quality, defect-free SAM. The goal is to remove organic and inorganic contaminants and to ensure the surface is fully hydroxylated.

-

Degreasing: Place substrates in a rack and sonicate in a 1-2% aqueous detergent solution for 20 minutes at 50-60 °C.[11]

-

Rinsing: Rinse the substrates thoroughly (10-15 times) with DI water. Ensure no bubbles form, indicating complete detergent removal.[11]

-

Solvent Wash: Sonicate the substrates in acetone for 20 minutes, followed by sonication in methanol for another 20 minutes.[11]

-

Drying: Dry the substrates under a stream of nitrogen gas and then bake in an oven at 110-120 °C for at least 30 minutes to remove residual water.[11][12]

-

Plasma Activation (CRITICAL STEP): Immediately before silanization, treat the substrates with oxygen or air plasma for 5-20 minutes. This step removes final traces of organic contaminants and generates a high density of surface hydroxyl groups, which are the reactive sites for silane attachment.[11]

SAM Deposition (Solution Phase)

This procedure should be performed in a low-humidity environment, such as a nitrogen-filled glovebox, to prevent premature polymerization of the silane in solution.

-

Solution Preparation: Prepare a 1-5 mM solution of this compound in an anhydrous solvent (e.g., toluene).[12]

-

Immersion: Immediately transfer the plasma-activated substrates into the silanization solution.[11] Ensure the substrates are fully submerged.

-

Self-Assembly: Seal the container and allow the reaction to proceed for 2-24 hours at room temperature. Shorter times may be sufficient, but longer immersion generally leads to a more ordered and densely packed monolayer.[12]

-

Rinsing: After deposition, remove the substrates from the silane solution and rinse them sequentially with fresh anhydrous toluene, followed by ethanol or methanol, to remove any non-covalently bonded (physisorbed) molecules.[12]

-

Final Drying & Curing: Dry the functionalized substrates under a stream of nitrogen gas. For some applications, a final curing step (baking at ~110 °C for 30-60 minutes) can be performed to promote further cross-linking within the monolayer, enhancing its stability.

Caption: Experimental workflow for SAM formation.

Characterization and Quantitative Data

The quality of the formed SAM is typically assessed using a variety of surface-sensitive analytical techniques. The data presented below are typical values for well-formed alkylsilane SAMs on silicon oxide surfaces.

| Parameter | Technique | Typical Value | Description |

| Static Water Contact Angle | Contact Angle Goniometry | 105° - 112° | Measures surface hydrophobicity. A high contact angle indicates a dense, well-ordered monolayer that effectively covers the hydrophilic substrate. |

| Advancing Water Contact Angle | Contact Angle Goniometry | ~110° | The contact angle measured as a liquid front advances over a dry surface. |

| Receding Water Contact Angle | Contact Angle Goniometry | ~100° | The contact angle measured as a liquid front recedes from a wet surface. The difference between advancing and receding angles (hysteresis) indicates surface homogeneity and roughness. |

| Layer Thickness | Ellipsometry | 13 - 16 Å | Provides a precise measurement of the monolayer's thickness, which should correspond to the extended length of the this compound molecule. |

| Surface Chemistry | X-ray Photoelectron Spectroscopy (XPS) | C, O, Si peaks | Confirms the elemental composition of the surface. A high carbon-to-silicon signal ratio confirms the presence of the organic monolayer. |

| Surface Morphology | Atomic Force Microscopy (AFM) | RMS < 0.5 nm | Images the surface topography at the nanoscale. A high-quality SAM should exhibit a smooth, uniform surface with low root-mean-square (RMS) roughness. |

Applications in Research and Drug Development

The terminal vinyl group of a this compound SAM is its most valuable feature for the intended audience. It provides a reactive site for the covalent immobilization of a wide range of molecules, including:

-

Biomolecules: Peptides, proteins, and DNA can be attached to the surface (often after thiol-ene modification) for applications in biosensing, diagnostics, and studying cell-surface interactions.[13]

-

Polymers: Surface-initiated polymerization can be used to grow polymer brushes, creating surfaces with tailored wettability, lubricity, or anti-fouling properties.

-

Small Molecules & Drugs: Covalent attachment of small molecules or drug candidates allows for the creation of high-throughput screening platforms or surfaces for controlled release studies.

This ability to create a stable, well-defined organic layer that can be further functionalized makes this compound a powerful tool for developing advanced materials and biomedical devices.

References

- 1. Self-Assembled Monolayers | [gelest.com]

- 2. youtube.com [youtube.com]

- 3. Silanization - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C11H21Cl3Si | CID 4376768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound CAS#: 17963-29-0 [m.chemicalbook.com]

- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 9. researchgate.net [researchgate.net]

- 10. chem.rutgers.edu [chem.rutgers.edu]

- 11. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]

- 12. benchchem.com [benchchem.com]

- 13. Maleimido-terminated self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trichloro(undec-10-en-1-yl)silane (C11H21Cl3Si)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloro(undec-10-en-1-yl)silane, with the chemical formula C11H21Cl3Si, is a versatile organosilane compound that holds significant promise in the realms of materials science, surface chemistry, and particularly in the strategic design of advanced drug delivery systems. Its unique bifunctional nature, featuring a terminal alkene group and a reactive trichlorosilyl moiety, allows for a dual approach in chemical modifications. The trichlorosilyl group provides a robust anchor to hydroxyl-rich surfaces such as silica, metal oxides, and other biomaterials, while the terminal undecenyl chain offers a readily accessible site for further chemical elaboration through various ole-fin chemistries. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of trichloro(undec-10-en-1-yl)silane, with a special focus on its relevance to the field of drug development.

Molecular Structure and Properties

The molecular structure of trichloro(undec-10-en-1-yl)silane consists of an eleven-carbon aliphatic chain with a terminal double bond and a trichlorosilyl group at the opposite end. This structure imparts a unique combination of reactivity and hydrophobicity.

Table 1: Physicochemical and Spectroscopic Properties of Trichloro(undec-10-en-1-yl)silane

| Property | Value |

| IUPAC Name | trichloro(undec-10-en-1-yl)silane[1] |

| Synonyms | 10-Undecenyltrichlorosilane, Undecenyltrichlorosilane |

| CAS Number | 17963-29-0[1] |

| Molecular Formula | C11H21Cl3Si[1] |

| Molecular Weight | 287.73 g/mol [2] |

| Appearance | Colorless to pale yellow fuming liquid with a pungent odor |

| Boiling Point | 100-102 °C at 0.8 mmHg[1][2] |

| Density | 1.04 g/cm³[1][2] |

| Refractive Index | 1.4605[2] |

| Flash Point | 105 °C[1][2] |

| SMILES | C=CCCCCCCCCC--INVALID-LINK--(Cl)Cl[1] |

| InChI | InChI=1S/C11H21Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2H,1,3-11H2[1] |

| InChIKey | KFFLNZJAHAUGLE-UHFFFAOYSA-N[1] |

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for Trichloro(undec-10-en-1-yl)silane

| Spectroscopy | Predicted Key Signals |

| ¹H NMR | δ (ppm): 5.8 (m, 1H, -CH=CH₂), 4.9 (m, 2H, -CH=CH₂), 2.0 (q, 2H, -CH₂-CH=CH₂), 1.6-1.2 (m, 14H, internal -CH₂- groups), 1.1 (t, 2H, -CH₂-SiCl₃). |

| ¹³C NMR | δ (ppm): 139 (-CH=CH₂), 114 (-CH=CH₂), 34-22 (aliphatic -CH₂- carbons), 15 (-CH₂-SiCl₃). |

| FTIR | ν (cm⁻¹): 3077 (C-H stretch, =CH₂), 2925, 2854 (C-H stretch, aliphatic), 1641 (C=C stretch), 820-800 (Si-Cl stretch), 550-450 (Si-Cl stretch). The Si-Cl stretching bands are typically strong and broad. |

Synthesis

Trichloro(undec-10-en-1-yl)silane is synthesized via the hydrosilylation of 1-undecene with trichlorosilane. This reaction is typically catalyzed by a platinum-based catalyst, such as Karstedt's catalyst or Speier's catalyst. The anti-Markovnikov addition of the Si-H bond across the terminal double bond of 1-undecene is the predominant reaction pathway, yielding the desired terminally silylated product.

Experimental Protocol: Platinum-Catalyzed Hydrosilylation of 1-Undecene

Materials:

-

1-Undecene (freshly distilled)

-

Trichlorosilane (freshly distilled)

-

Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex in xylene, ~2% Pt)

-

Anhydrous toluene in a sure-seal bottle

-

Standard Schlenk line apparatus

-

Dry, inert atmosphere (argon or nitrogen)

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a dropping funnel is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of argon.

-

Reagent Addition: The flask is charged with 1-undecene (1 equivalent) and anhydrous toluene (to achieve a concentration of approximately 1 M).

-

Catalyst Introduction: Karstedt's catalyst (approximately 10-20 ppm of platinum relative to the alkene) is added to the stirred solution via syringe.

-

Hydrosilylation: Trichlorosilane (1.1 equivalents) is added dropwise to the reaction mixture from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.

-

Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) or ¹H NMR spectroscopy by analyzing aliquots taken from the reaction mixture. The disappearance of the starting alkene and the appearance of the product are tracked.

-

Work-up and Purification: Upon completion of the reaction, the excess trichlorosilane and toluene are removed under reduced pressure. The crude product is then purified by fractional distillation under high vacuum to yield trichloro(undec-10-en-1-yl)silane as a colorless liquid.

Safety Precautions: Trichlorosilane is a corrosive and moisture-sensitive compound that reacts violently with water to release HCl gas. All manipulations should be performed under a dry, inert atmosphere using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. The reaction should be conducted in a well-ventilated fume hood.

Applications in Drug Development

The unique chemical architecture of trichloro(undec-10-en-1-yl)silane makes it a valuable tool for the surface modification of materials used in drug delivery systems. The trichlorosilyl group can form stable covalent bonds with surfaces rich in hydroxyl groups, such as silica nanoparticles, titanium dioxide, and glass. This surface anchoring provides a platform for further functionalization via the terminal alkene.

Surface Modification of Nanoparticles

Mesoporous silica nanoparticles (MSNs) are widely investigated as drug carriers due to their high surface area, tunable pore size, and biocompatibility. Surface modification of MSNs with trichloro(undec-10-en-1-yl)silane can impart hydrophobicity and provide a reactive handle for the attachment of targeting ligands, polymers, or other functional molecules. For instance, the terminal alkene can be functionalized through various reactions such as thiol-ene "click" chemistry, hydroboration-oxidation, or epoxidation, allowing for the conjugation of biomolecules.

Bioconjugation and Targeted Delivery

The terminal double bond of surface-immobilized undecenylsilane can be derivatized to introduce functional groups like amines, carboxylic acids, or thiols. These groups can then be used to covalently attach targeting moieties such as antibodies, peptides, or folic acid, enabling the specific delivery of drug-loaded nanoparticles to cancer cells or other diseased tissues. Furthermore, the long alkyl chain can enhance the loading of hydrophobic drugs into the nanoparticulate carrier.

Signaling Pathways and Experimental Workflows

The utility of trichloro(undec-10-en-1-yl)silane in drug development is primarily as a surface modification agent to create functionalized drug delivery vehicles. The following diagrams illustrate the synthesis and a conceptual workflow for its application.

Caption: Synthesis via Platinum-Catalyzed Hydrosilylation.

Caption: Workflow for Nanoparticle-Based Drug Delivery.

Safety and Handling

Trichloro(undec-10-en-1-yl)silane is a reactive and corrosive compound that requires careful handling.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement(s) |

|

| Danger | H314: Causes severe skin burns and eye damage. |

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

This compound reacts violently with water, moisture, and protic solvents, releasing hydrogen chloride gas. It should be stored and handled under a dry, inert atmosphere.

Conclusion

Trichloro(undec-10-en-1-yl)silane is a valuable bifunctional molecule with significant potential in materials science and drug development. Its ability to form robust surface modifications on a variety of substrates, combined with the versatility of its terminal alkene for further chemical functionalization, makes it an important building block for the creation of sophisticated drug delivery systems. The protocols and data presented in this guide are intended to provide researchers and scientists with the foundational knowledge to safely handle and effectively utilize this compound in their research endeavors. As the field of targeted therapeutics continues to advance, the role of such versatile surface-modifying agents is expected to become increasingly crucial.

References

An In-Depth Technical Guide to the Safe Handling of 10-Undecenyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 10-undecenyltrichlorosilane. Due to its reactive and corrosive nature, stringent adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of research and development activities.

Hazard Identification and Classification

This compound is a corrosive and water-reactive substance that requires careful handling in a controlled laboratory environment.[1][2] It reacts with water and moisture in the air to liberate hydrogen chloride (HCl) gas, which is toxic and corrosive.[1][2] The material itself can cause severe skin burns and eye damage.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 17963-29-0 | [1][3][4][5] |

| Molecular Formula | C11H21Cl3Si | [4][5] |

| Molecular Weight | 287.73 g/mol | [5][6] |

| Appearance | Transparent liquid | [4] |

| Boiling Point | 100-102°C at 0.8 mmHg | [4] |

| Density | 1.04 g/cm³ | [3][4] |

| Flash Point | 105°C | [3][4] |

| Reactivity | Reacts rapidly with water, moisture, alcohols, and other protic solvents. | [1][3] |

Engineering Controls

To mitigate the risks associated with handling this compound, appropriate engineering controls are mandatory.

-

Fume Hood: All manipulations must be conducted in a well-ventilated chemical fume hood.[7]

-

Inert Atmosphere: Due to its reactivity with moisture, handling and reactions should be performed under a dry, inert atmosphere, such as nitrogen or argon.[1] This is typically achieved using a Schlenk line or a glovebox.

-

Safety Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is essential to prevent contact with and exposure to this compound.

-

Eye and Face Protection: Chemical splash goggles and a face shield are required.[7][8] Contact lenses should not be worn.[2][8]

-

Skin Protection: A flame-retardant lab coat and chemically resistant clothing are necessary to prevent skin contact.

-

Hand Protection: Wear neoprene or nitrile rubber gloves.[9] Ensure gloves are properly fitted and inspected before use.

-

Respiratory Protection: For situations where inhalation exposure may occur, a NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is recommended.[1] For emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[7]

Caption: Hierarchy of Personal Protective Equipment (PPE).

Storage and Handling

Proper storage and handling procedures are crucial to maintain the stability and integrity of this compound and to prevent hazardous situations.

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7] Keep containers tightly closed under a dry, inert atmosphere.[1][7] The storage area should be a designated corrosives area.[10]

-

Incompatible Materials: Avoid contact with acids, alcohols, oxidizing agents, and water.[1]

-

General Handling: Use spark-proof tools and explosion-proof equipment.[7] Ground and bond containers and receiving equipment to prevent static discharge.[7] Avoid breathing vapors or mists.[1][7]

Detailed Experimental Protocols

The following protocols provide a detailed methodology for common laboratory manipulations involving this compound. These procedures are based on standard techniques for handling air- and moisture-sensitive reagents.

Preparation of Glassware and Workspace

-

Glassware: All glassware must be thoroughly dried in an oven (e.g., 125°C overnight) to remove any adsorbed moisture.[11][12] Allow the glassware to cool to room temperature in a desiccator or under a stream of dry inert gas.

-

Workspace: Ensure the fume hood is clean and free of clutter. Assemble all necessary equipment, including the Schlenk line, inert gas source, reaction vessel, syringes, and needles.

-

Inert Atmosphere: Assemble the reaction apparatus and connect it to the Schlenk line. Purge the system with a dry inert gas (nitrogen or argon) for at least 10-15 minutes to remove air and moisture. This is typically done by performing several vacuum/inert gas backfill cycles.

Transfer of this compound

For small volumes (<50 mL), a syringe transfer is appropriate. For larger volumes, the cannula transfer method is recommended. [13]

Syringe Transfer:

-

Prepare the Syringe: Dry the syringe and needle in an oven and cool under a stream of inert gas.[11][12] Flush the syringe with dry inert gas at least 10 times.[12]

-

Pressurize the Reagent Bottle: Puncture the septum of the this compound bottle with a needle connected to the inert gas line. Introduce a slight positive pressure of inert gas.

-

Withdraw the Reagent: Insert the prepared syringe needle through the septum and into the liquid. Withdraw the desired volume of the reagent. It is advisable to withdraw a small amount of inert gas into the syringe after the liquid to create a gas bubble that prevents the reagent from dripping from the needle.

-

Transfer to Reaction Vessel: Puncture the septum of the reaction vessel with the syringe needle and slowly add the reagent to the reaction mixture.

-

Clean the Syringe: Immediately after transfer, rinse the syringe and needle with a dry, inert solvent (e.g., anhydrous toluene or hexane) and then quench the residual reagent in the rinse solvent as described in the quenching protocol.

Cannula (Double-Tipped Needle) Transfer:

-

Prepare the Cannula: Dry the double-tipped needle in an oven and cool under a stream of inert gas.

-

Pressurize the Reagent Bottle: Puncture the septum of the reagent bottle with a needle connected to the inert gas line to create a slight positive pressure.

-

Initiate the Transfer: Puncture the septum of the reagent bottle with one end of the cannula, ensuring the tip is below the liquid level. Puncture the septum of the receiving flask with the other end of the cannula.

-

Vent the Receiving Flask: To facilitate the transfer, insert a needle connected to a bubbler into the septum of the receiving flask to vent the displaced inert gas.

-

Control the Flow: The transfer will begin due to the pressure difference. The rate can be controlled by adjusting the inert gas pressure in the reagent bottle or by adjusting the depth of the cannula in the liquid.

-

Complete the Transfer: Once the desired volume has been transferred, remove the cannula from the receiving flask first, and then from the reagent bottle.

-

Clean the Cannula: Immediately flush the cannula with a dry, inert solvent and quench the residual reagent.

Setting up a Reaction

-

Initial Setup: Assemble the dry reaction flask with a magnetic stir bar, condenser (if necessary), and a septum-inlet for reagent addition. Purge the entire apparatus with inert gas.

-

Addition of Reagents:

-

Solvents: Add anhydrous solvents via syringe or cannula transfer.

-

Solid Reagents: If a solid reagent is air-sensitive, it should be added in a glovebox or under a positive flow of inert gas.

-

Liquid Reagents: Add this compound and other liquid reagents via syringe or cannula as described above.

-

-

Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. Use a bubbler to monitor the gas flow.

Quenching Protocol

Residual this compound in reaction mixtures or on equipment must be safely quenched before cleaning or disposal.

-

Cool the Mixture: Cool the reaction mixture or the vessel containing the residual chemical in an ice bath.

-

Dilute with an Inert Solvent: Dilute the mixture with a high-boiling point, inert solvent such as toluene or hexane. This helps to dissipate the heat generated during quenching.

-

Slow Addition of a Quenching Agent: While stirring vigorously, slowly add a less reactive alcohol, such as isopropanol, dropwise.[14][15] The reaction is exothermic and will produce HCl gas, so a slow addition rate and efficient cooling are essential.

-

Complete the Quench: Once the initial vigorous reaction has subsided, slowly add a more reactive alcohol, such as ethanol or methanol, to ensure all the chlorosilane has reacted.[15]

-

Final Hydrolysis: After the reaction with alcohol is complete, cautiously add water dropwise to hydrolyze any remaining reactive species.[14]

-

Neutralization: Neutralize the acidic mixture with a base, such as sodium bicarbonate solution, until the pH is neutral.[14] The neutralized mixture can then be prepared for proper waste disposal.

Spill and Emergency Procedures

In the event of a spill or accidental release, immediate and appropriate action is required.

-

Evacuation: Evacuate all non-essential personnel from the spill area.

-

Ventilation: Ensure the area is well-ventilated.

-

Ignition Sources: Eliminate all sources of ignition.[7]

-

Containment: For small spills, absorb the material with a non-combustible, inert absorbent such as dry sand or vermiculite. Do not use combustible materials like paper towels.[13]

-

Cleanup: Using spark-proof tools, collect the absorbed material into a suitable, closed container for disposal.[7][16] Do not add water to the spilled material.[2][17]

-

Large Spills: For large spills, contact your institution's emergency response team immediately.

Caption: Spill Response Workflow for this compound.

Waste Disposal

All waste containing this compound, including quenched reaction mixtures and contaminated materials, must be disposed of as hazardous waste.[13]

-

Labeling: Clearly label the waste container with its contents.

-

Segregation: Do not mix chlorosilane waste with other incompatible waste streams.

-

Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific guidance.

First Aid Measures

Immediate medical attention is required in all cases of exposure.

-

Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin area with large amounts of water for at least 15 minutes.[10] Seek immediate medical attention.

-

Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[10] Seek immediate medical attention.

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for comprehensive safety training and adherence to all applicable regulations and institutional protocols. Always consult the Safety Data Sheet (SDS) for this compound before use.

References

- 1. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]

- 2. globalsilicones.org [globalsilicones.org]

- 3. michael-smith-engineers.co.uk [michael-smith-engineers.co.uk]

- 4. northridgepumps.com [northridgepumps.com]

- 5. scribd.com [scribd.com]

- 6. files.upei.ca [files.upei.ca]

- 7. research.unl.edu [research.unl.edu]

- 8. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 9. arpon.com.tr [arpon.com.tr]

- 10. hscpoly.com [hscpoly.com]

- 11. ehs.umich.edu [ehs.umich.edu]

- 12. web.mit.edu [web.mit.edu]

- 13. research.wayne.edu [research.wayne.edu]

- 14. kgroup.du.edu [kgroup.du.edu]

- 15. epfl.ch [epfl.ch]

- 16. m.youtube.com [m.youtube.com]

- 17. CHLOROSILANES, TOXIC, CORROSIVE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Solubility of 10-Undecenyltrichlorosilane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 10-undecenyltrichlorosilane in common organic solvents. Due to the compound's reactive nature, this document emphasizes safe handling protocols and the chemical principles governing its solubility.

Core Concepts: Reactivity Dictates Solubility

This compound (C₁₁H₂₁Cl₃Si) is a bifunctional molecule featuring a terminal alkene group and a trichlorosilyl headgroup.[1] The latter is highly susceptible to hydrolysis. Contact with protic substances, including water, alcohols, and even atmospheric moisture, leads to a rapid and exothermic reaction that produces hydrochloric acid (HCl) and silanols, which can then condense to form polysiloxanes.[2][3][4][5][6] This inherent reactivity is the primary factor to consider when selecting a solvent.

Key Principle: Solvents for this compound must be aprotic and anhydrous to prevent degradation of the compound.

Solubility Profile

Quantitative solubility data for this compound is not extensively published. However, based on its chemical structure—a long aliphatic chain and a nonpolar character apart from the reactive silyl headgroup—and the general principle of "like dissolves like," its solubility can be inferred. The compound is expected to be miscible with or highly soluble in a variety of anhydrous, non-polar, and polar aprotic organic solvents.

Below is a summary of expected solubility characteristics.

| Solvent Class | Solvent Example | Expected Solubility | Rationale & Remarks |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Miscible / Freely Soluble | Non-polar nature is highly compatible with the undecenyl chain. These are excellent choices for creating a non-reactive environment. |

| Aromatic Hydrocarbons | Toluene, Xylene | Miscible / Freely Soluble | Non-polar aromatic solvents are also highly compatible and are common solvents for silane chemistry. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble / Miscible | Polar aprotic nature. Solvents must be rigorously dried, as ethers can absorb water. Peroxide formation in aged ethers should also be considered. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble / Miscible | Good compatibility. Must be anhydrous. Note that trace amounts of acid stabilizers in some grades of chloroform could potentially interact with the silane. |

| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF) | Likely Soluble | While likely soluble, these solvents are more challenging to render completely anhydrous and are generally less preferred than hydrocarbons or ethers unless required for a specific application. |

| Protic Solvents | Water, Methanol, Ethanol, Acetic Acid | Reactive / Insoluble | Reacts violently to form HCl and polysiloxanes.[2][3][4] These solvents are incompatible and must be avoided. |

Experimental Protocol for Solubility Determination

Determining the solubility of this compound requires stringent anhydrous conditions. The following protocol outlines a safe and effective method for qualitative and quantitative assessment.

Objective: To determine the solubility of this compound in a given anhydrous organic solvent at a specific temperature (e.g., room temperature).

Materials:

-

This compound (purity ≥ 95%)

-

Anhydrous organic solvent (e.g., hexane, toluene, THF, stored over molecular sieves)

-

Dry glassware (e.g., vials with PTFE-lined caps, graduated cylinders, syringes), oven-dried at >120°C for several hours and cooled in a desiccator.

-

Inert gas supply (e.g., Argon or Nitrogen)

-

Magnetic stirrer and stir bars

-

Analytical balance

Methodology:

-

Preparation of Anhydrous Environment:

-

All glassware must be thoroughly dried in an oven and cooled under vacuum or in a desiccator immediately before use.

-

Conduct all manipulations under a steady stream of inert gas (e.g., in a glovebox or using a Schlenk line) to exclude atmospheric moisture.

-

-

Qualitative Solubility Test (Screening):

-

Place a small, oven-dried magnetic stir bar into a dry vial.

-

Under inert gas, add approximately 1 mL of the anhydrous solvent to the vial.

-

Using a dry syringe, add a single drop (approx. 20-30 µL) of this compound to the solvent while stirring.

-

Observe for miscibility. If the drop dissolves completely to form a clear, homogeneous solution, it is considered soluble/miscible. If it forms an emulsion, a second layer, or a precipitate, it is immiscible or poorly soluble. The evolution of fumes (HCl) indicates a reaction with residual moisture.

-

-

Quantitative Solubility Determination (Saturation Method):

-

Accurately weigh a dry vial.

-

Add a precise volume (e.g., 5.0 mL) of the anhydrous solvent to the vial under an inert atmosphere.

-

While stirring, add small, known volumes of this compound dropwise via a microliter syringe.

-

Continue adding the silane until the solution becomes persistently cloudy or a separate liquid phase is observed, indicating saturation.

-

Record the total volume of silane added.

-

Calculate the solubility using the density of this compound (approx. 1.04 g/cm³).[2][7]

-

Safety Precautions:

-

Always handle this compound in a well-ventilated fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

The compound is corrosive and causes severe skin burns and eye damage.[1][3] Avoid all contact.

-

Have an appropriate quenching agent (e.g., sodium bicarbonate solution) and spill kit ready. Do not use water to extinguish fires involving this compound; use foam, carbon dioxide, or dry chemical extinguishers.[3]

Visual Logic and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the decision-making process for solvent selection and the experimental workflow.

Caption: Solvent selection workflow for this compound.

Caption: Experimental workflow for solubility determination.

References

- 1. This compound | C11H21Cl3Si | CID 4376768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 17963-29-0 [m.chemicalbook.com]

- 3. s3.amazonaws.com [s3.amazonaws.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | 17963-29-0 [chemicalbook.com]

- 6. This compound | 17963-29-0 [amp.chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Theoretical Modeling of 10-Undecenyltrichlorosilane Surface Binding: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of 10-undecenyltrichlorosilane (UTS) surface binding, a critical process for the functionalization of surfaces in various scientific and biomedical applications. This document details the computational and experimental methodologies used to understand and characterize the formation of UTS self-assembled monolayers (SAMs) on silicon-based substrates.

Introduction to this compound Surface Chemistry